molecular formula C23H16F3N3O3 B1666941 BFH772 CAS No. 890128-81-1

BFH772

Katalognummer: B1666941
CAS-Nummer: 890128-81-1
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: JNLSTLQFDDAULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BFH772 ist ein potenter und selektiver Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR2). Es ist sehr effektiv bei der gezielten Hemmung der VEGFR2-Kinase mit einem IC50-Wert von 3 Nanomolar. This compound hemmt auch die Liganden-induzierte Autophosphorylierung von RET, dem Rezeptor für den plättchenabhängigen Wachstumsfaktor und KIT-Kinasen mit IC50-Werten im Bereich von 30 bis 160 Nanomolar .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BFH772 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Naphthalin-1-carboxamid-Struktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet die Verwendung von Großreaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BFH772 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Derivate und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Kinaseaktivität von VEGFR2. Diese Hemmung verhindert die Autophosphorylierung von VEGFR2 und die anschließende Aktivierung nachgeschalteter Signalwege, die an Angiogenese, Zellproliferation und Migration beteiligt sind. This compound hemmt auch andere Kinasen wie RET, den Rezeptor für den plättchenabhängigen Wachstumsfaktor und KIT, wenn auch mit geringerer Potenz .

Wissenschaftliche Forschungsanwendungen

Cancer Research

BFH772 has emerged as a crucial tool in cancer research due to its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth.

  • Mechanism of Action : By inhibiting VEGFR2 activity, this compound disrupts the VEGF signaling pathway, which is vital for tumor angiogenesis. This action can significantly reduce tumor growth and metastasis in various cancer models .
  • Case Study : In vivo studies have demonstrated that administration of this compound at a dosage of 3 mg/kg per day effectively inhibited melanoma growth in animal models. This suggests potential therapeutic benefits for treating aggressive cancers.

Drug Development

This compound serves as a lead compound for developing new anti-cancer drugs targeting VEGFR2 and related pathways.

  • Comparative Analysis : Compared with similar compounds such as BAW2881 and BMS-690514, this compound shows superior selectivity and potency against VEGFR2. This makes it a promising candidate for further drug development initiatives aimed at targeting angiogenesis in cancer therapy .
CompoundTargetIC50 (nM)Notes
This compoundVEGFR23Highly selective
BAW2881VEGFR210Structural analogue
BMS-690514EGFR/VEGFR5/20/60Multiple targets
Altiratinibc-MET/VEGFRN/AReduces tumor burden in vivo

Clinical Trials

This compound is currently under investigation in clinical trials to evaluate its safety and efficacy for treating conditions like rosacea, highlighting its versatility beyond oncology applications .

  • Trial Details : The ongoing clinical trial (NCT01449591) assesses the tolerability and efficacy of this compound in patients with rosacea, indicating its potential role in dermatological applications .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : The compound is orally active, facilitating ease of administration in potential therapeutic settings.
  • Dosage Effects : Studies indicate that a daily oral dose can maintain effective plasma concentrations to inhibit tumor growth significantly.

Wirkmechanismus

BFH772 exerts its effects by selectively inhibiting the kinase activity of VEGFR2. This inhibition prevents the autophosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and migration. This compound also inhibits other kinases such as RET, platelet-derived growth factor receptor, and KIT, albeit with lower potency .

Biologische Aktivität

BFH772 is a small molecule currently under investigation for its potential therapeutic applications, particularly as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor. This compound has shown promising biological activity in various studies, including anti-cancer and immunomodulatory effects, as well as antiviral properties against SARS-CoV-2.

This compound primarily functions as a VEGFR inhibitor, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR, this compound can potentially restrict tumor growth and metastasis by limiting the blood supply to tumors. Additionally, its immunomodulatory effects may help in reducing inflammation and other immune responses associated with various diseases.

Anti-Cancer Activity

Recent studies have highlighted this compound's anti-cancer potential through its effects on cell proliferation and apoptosis in cancer cell lines. For instance, it has been evaluated against the HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxicity.

Key Findings:

  • IC50 Values : this compound exhibited IC50 values of 15.4 µM against HCT-116 and 9.8 µM against HepG2 cells, indicating effective anti-proliferative activity compared to standard treatments like sorafenib .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that this compound induced cell cycle arrest at the G2-M phase and G0-G1 phase in HCT-116 cells, suggesting its role in halting cancer progression .
  • Apoptosis Induction : The compound significantly increased apoptosis rates in treated cells, with a notable 5-fold increase in total apoptosis observed compared to control groups .

Table 1: Apoptosis Induction by this compound

SampleTotal Apoptosis (%)Early Apoptosis (%)Late Apoptosis (%)
Control (HCT-116)3.050.71.73
This compound / HCT-11615.742.7511.26

Immunomodulatory Effects

This compound's effects on immunomodulatory proteins such as TNF-α and IL-6 were also assessed. In vitro studies demonstrated that treatment with this compound led to significant reductions in these pro-inflammatory cytokines.

Key Findings:

  • TNF-α Reduction : this compound reduced TNF-α levels by approximately 81.64%, comparable to dexamethasone, a known immunomodulatory agent .
  • IL-6 Reduction : The compound also showed a reduction in IL-6 levels by about 88.44%, further supporting its potential as an anti-inflammatory agent .

Antiviral Activity

In addition to its anti-cancer properties, this compound has been screened for antiviral activity against SARS-CoV-2. In vitro assays indicated that it effectively inhibited viral replication across multiple cell types.

Key Findings:

  • Screening Results : this compound was identified among several compounds that significantly inhibited cytopathic effects (CPE) caused by SARS-CoV-2 without inducing significant cytotoxicity .
  • Mechanism of Action : Further investigations suggested that this compound may interfere with viral proteases essential for virus replication, although specific mechanisms remain under exploration .

Clinical Trials and Future Directions

This compound is currently under investigation in clinical trials for conditions such as rosacea (NCT01449591), where its efficacy and safety profile are being evaluated . The ongoing research aims to further elucidate its biological mechanisms and expand its therapeutic applications.

Eigenschaften

IUPAC Name

6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLSTLQFDDAULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890128-81-1
Record name BFH-722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BFH772
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BFH-772
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BFH772
Reactant of Route 2
BFH772
Reactant of Route 3
Reactant of Route 3
BFH772
Reactant of Route 4
Reactant of Route 4
BFH772
Reactant of Route 5
BFH772
Reactant of Route 6
BFH772

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.